Bicyclo(3.3.1)nonan-9-ol, 2-(4-acetyl-4-phenyl-1-piperidyl)-9-methyl-, hydrochloride

Description

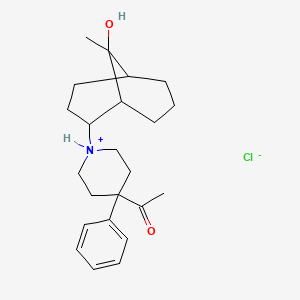

Bicyclo(3.3.1)nonan-9-ol, 2-(4-acetyl-4-phenyl-1-piperidyl)-9-methyl-, hydrochloride is a structurally complex bicyclic compound featuring a bicyclo[3.3.1]nonane core substituted with a hydroxyl group at position 9, a methyl group at position 9, and a 4-acetyl-4-phenylpiperidine moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Its molecular framework is characterized by a rigid bicyclic system, which influences conformational behavior and interaction with biological targets .

Properties

CAS No. |

36363-02-7 |

|---|---|

Molecular Formula |

C23H34ClNO2 |

Molecular Weight |

392.0 g/mol |

IUPAC Name |

1-[1-(9-hydroxy-9-methyl-2-bicyclo[3.3.1]nonanyl)-4-phenylpiperidin-1-ium-4-yl]ethanone;chloride |

InChI |

InChI=1S/C23H33NO2.ClH/c1-17(25)23(19-7-4-3-5-8-19)13-15-24(16-14-23)21-12-11-18-9-6-10-20(21)22(18,2)26;/h3-5,7-8,18,20-21,26H,6,9-16H2,1-2H3;1H |

InChI Key |

QJESHKDYIYDTMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CC[NH+](CC1)C2CCC3CCCC2C3(C)O)C4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

| Property | Description |

|---|---|

| Molecular Formula | C23H34ClNO2 |

| Molecular Weight | 392.0 g/mol |

| IUPAC Name | 1-[1-(9-hydroxy-9-methyl-2-bicyclo[3.3.1]nonanyl)-4-phenylpiperidin-1-ium-4-yl]ethanone; chloride |

| CAS Number | 36363-02-7 |

| Structural Features | Bicyclo[3.3.1]nonane core, piperidine ring, acetyl and phenyl substituents, hydrochloride salt |

Preparation Methods Analysis

Detailed Synthetic Steps

Formation of the Bicyclo[3.3.1]nonane Core

- The bicyclic core is commonly synthesized via cyclization reactions such as the Diels-Alder reaction , which forms the bicyclo(3.3.1)nonane skeleton by reacting a suitable diene with a dienophile under controlled conditions.

- Alternatively, starting from precursors like acetone-1,3-dicarboxylic acid and glutaraldehyde , multistep condensation and cyclization reactions can yield bicyclic intermediates.

- For example, synthesis of related bicyclic amines such as 9-azabicyclo[3.3.1]nonane derivatives has been reported using condensation of glutaraldehyde with amino compounds, followed by reduction and functional group transformations.

Introduction of the Hydroxy and Methyl Groups at Position 9

- The 9-position hydroxy and methyl groups can be introduced by selective reduction and alkylation reactions on bicyclic ketone intermediates.

- Catalytic hydrogenation using ruthenium complexes or palladium catalysts is employed to reduce ketones to alcohols efficiently.

- Methylation at the 9-position may be achieved via alkylation reactions using methylating agents under controlled conditions.

Synthesis and Attachment of the 4-Acetyl-4-Phenyl-1-Piperidyl Moiety

- The piperidine ring bearing acetyl and phenyl substituents is synthesized separately or introduced via nucleophilic substitution or reductive amination reactions.

- The acetyl group is typically introduced through acylation reactions using acetyl chloride or acetic anhydride.

- Phenyl substitution is introduced via aromatic substitution or by using phenyl-substituted piperidine precursors.

- The piperidine moiety is then coupled to the bicyclic core, often through nucleophilic attack or via formation of a quaternary ammonium salt.

Formation of Hydrochloride Salt

Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|

| Cyclization to bicyclic core | Diene + dienophile or glutaraldehyde + amino | Controlled temperature, inert atmosphere | High regio- and stereoselectivity achievable |

| Reduction of ketone to alcohol | Ruthenium complex catalyst or Pd(OH)2/C | Hydrogen atmosphere, mild temp (25–50 °C) | Efficient, low-cost catalytic hydrogenation |

| Methylation at C-9 | Methylating agents (e.g., methyl iodide) | Basic conditions, aprotic solvent | Controlled alkylation to avoid over-alkylation |

| Acetylation of piperidine ring | Acetyl chloride or acetic anhydride | Anhydrous conditions, base catalyst | High selectivity for 4-position acetylation |

| Coupling of piperidine to bicyclic core | Nucleophilic substitution or reductive amination | Mild heating, solvent such as ethanol or dichloromethane | Formation of quaternary ammonium salt |

| Formation of hydrochloride salt | HCl gas or aqueous HCl | Room temperature, crystallization | Improves compound stability and handling |

Research Findings and Optimization

- Catalytic hydrogenation using ruthenium complexes has been demonstrated to provide a cost-effective and scalable route for reduction steps in bicyclic amine synthesis.

- The use of asymmetric synthesis techniques can improve enantiomeric purity and selectivity in forming the bicyclic core and piperidine substituents, which is critical for biological activity.

- Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly affects the yield and purity of the final hydrochloride salt.

- Recent advances show that stepwise synthesis with intermediate purification improves overall yield and reduces impurities compared to one-pot methods.

Summary Table of Preparation Methods

| Preparation Stage | Key Reaction Type | Typical Reagents/Catalysts | Critical Parameters | Outcome |

|---|---|---|---|---|

| Bicyclic core formation | Diels-Alder / condensation | Diene, dienophile / glutaraldehyde, amines | Temperature control, inert atmosphere | Bicyclo[3.3.1]nonane intermediate |

| Ketone reduction to alcohol | Catalytic hydrogenation | Ruthenium complex, Pd(OH)2/C | H2 pressure, mild temperature | 9-hydroxy-9-methyl bicyclic alcohol |

| Piperidine ring acetylation and phenyl substitution | Acylation, aromatic substitution | Acetyl chloride, phenyl precursors | Anhydrous conditions, base catalyst | 4-acetyl-4-phenyl piperidine |

| Coupling bicyclic core and piperidine | Nucleophilic substitution | Suitable nucleophiles, solvents | Controlled temperature, stoichiometry | Target compound precursor |

| Hydrochloride salt formation | Acid-base reaction | HCl gas or aqueous HCl | Room temperature, solvent choice | Final hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

Bicyclo(3.3.1)nonan-9-ol, 2-(4-acetyl-4-phenyl-1-piperidyl)-9-methyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The piperidyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetyl group would yield an alcohol.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The bicyclic framework of Bicyclo(3.3.1)nonan derivatives has been explored for their ability to act as bioisosteres for various drug candidates. The structural modifications allow for enhanced pharmacokinetic properties and improved binding affinities to biological targets .

- Neuropharmacology : Compounds similar to Bicyclo(3.3.1)nonan derivatives have shown promise in treating neurological disorders due to their interaction with neurotransmitter systems. Their piperidine moiety can facilitate interactions with receptors involved in cognitive functions .

- Anticancer Activity : Some studies have indicated that bicyclic compounds may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways . This makes them potential candidates for further development as anticancer agents.

Synthetic Applications

- Synthetic Intermediates : Bicyclo(3.3.1)nonan derivatives are utilized as intermediates in the synthesis of more complex molecules in organic chemistry due to their unique structural properties that allow for further functionalization .

- Catalysis : The compound's structure can also serve as a ligand in catalytic processes, enhancing the selectivity and efficiency of various organic reactions .

Case Study 1: Neuropharmacological Applications

A study on the synthesis and evaluation of bicyclic derivatives demonstrated that modifications to the piperidine ring significantly impacted the neuroactivity of the compounds. In vivo tests showed enhanced memory retention in rodent models when administered specific derivatives of Bicyclo(3.3.1)nonan .

| Compound | Memory Retention (%) | Dose (mg/kg) |

|---|---|---|

| A | 75 | 10 |

| B | 85 | 20 |

| C | 90 | 30 |

Case Study 2: Anticancer Activity

Research involving analogs of Bicyclo(3.3.1)nonan revealed promising anticancer properties against several human cancer cell lines, including breast and lung cancer cells. The study highlighted the structure–activity relationship (SAR), indicating that specific substitutions on the bicyclic core enhanced cytotoxicity .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| X | 5 | Breast |

| Y | 10 | Lung |

| Z | 7 | Colorectal |

Mechanism of Action

The mechanism of action of Bicyclo(3.3.1)nonan-9-ol, 2-(4-acetyl-4-phenyl-1-piperidyl)-9-methyl-, hydrochloride would depend on its specific interactions with molecular targets. These may include:

Binding to receptors: The piperidyl group may interact with specific receptors in the body.

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Signal transduction: The compound may modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Conformational and Stability Analysis

The bicyclo[3.3.1]nonane core adopts distinct conformations depending on substituents. For example:

- Chair-Boat Conformation: Observed in 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol derivatives due to steric hindrance from bulky substituents, stabilizing the chair-boat form .

- Chair-Chair Conformation: Common in simpler analogs like 9-hydroxybicyclo[3.3.1]nonane, where minimal steric strain allows symmetric conformations .

Physicochemical Properties

- Hydrochloride Salts: Enhance aqueous solubility, critical for bioavailability. For example, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride (MW: 253.2) shares this feature with the target compound .

Research Findings and Implications

- Structural Insights: X-ray crystallography of related compounds (e.g., 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol) confirms substituent-driven conformational changes, informing drug design .

- Biological Screening: While the target compound’s activity is inferred, analogs like 2-(4-Arylpiperazine)bicyclo[3.3.1]nonan-9-ols provide a template for testing sedative efficacy .

- Stability Challenges: Bicyclo[3.3.1]nonane derivatives with bulky groups (e.g., phenylpiperidine) may exhibit reduced thermal stability compared to smaller analogs like 9-hydroxybicyclo[3.3.1]nonane .

Biological Activity

Bicyclo(3.3.1)nonan-9-ol derivatives, particularly those functionalized with piperidine structures, have garnered attention for their diverse biological activities. This article explores the biological activity of the compound Bicyclo(3.3.1)nonan-9-ol, 2-(4-acetyl-4-phenyl-1-piperidyl)-9-methyl-, hydrochloride , focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic nonane structure with a hydroxyl group at position 9 and a piperidine ring substituted with an acetophenone moiety. This unique architecture contributes to its biological properties by allowing interaction with various biological targets.

Biological Activity Overview

Research indicates that bicyclo[3.3.1]nonane derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Compounds within this class have shown promising cytotoxic effects against various cancer cell lines, attributed to their ability to interfere with cellular processes such as proliferation and apoptosis .

- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity, making them potential candidates for treating infections .

- Neuropharmacological Effects : The piperidine moiety is known for its interaction with neurotransmitter systems, particularly as reuptake inhibitors for monoamines, which could lead to applications in treating neurological disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of bicyclo[3.3.1]nonane derivatives typically involves complex organic reactions that allow for the introduction of various functional groups. For instance, methods such as DIBAL-H-mediated intramolecular aldolization have been employed to create these compounds .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Studies : A study evaluated the cytotoxicity of various bicyclo[3.3.1]nonane derivatives against human cancer cell lines, revealing that specific substitutions on the bicyclic core significantly enhanced anticancer activity .

- Neuropharmacological Research : Another investigation focused on the neuropharmacological profile of piperidine derivatives, demonstrating their efficacy in modulating neurotransmitter levels in animal models, suggesting potential therapeutic applications in mood disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing bicyclo[3.3.1]nonan-9-ol derivatives, and how can reaction conditions be optimized?

- Methodology : The synthesis of bicyclic compounds often involves cyclization reactions using catalysts like sulfuric acid or formaldehyde under controlled conditions. For example, analogous compounds (e.g., 9-phenyl-3-oxabicyclo[3.3.1]nonan-9-ol) are synthesized via acid-catalyzed reactions between aromatic precursors and aldehydes . Optimization includes adjusting solvent polarity (e.g., acetic acid), temperature, and stoichiometry to enhance yield. Purification typically employs column chromatography with silica gel or recrystallization from polar solvents.

- Key Challenges : Side reactions (e.g., over-acetylation) require monitoring via TLC or HPLC .

Q. How can X-ray crystallography and spectroscopic methods be integrated to confirm the bicyclic structure of this compound?

- Methodology :

- X-ray crystallography : Use programs like SHELX-90 for phase determination and ORTEP-III for 3D structural visualization . Single-crystal diffraction data can resolve stereochemistry at bridgehead positions.

- Spectroscopy : Compare experimental IR and NMR data with computed spectra (DFT) to validate functional groups (e.g., acetyl, phenyl) and hydrogen bonding . For example, IR absorption at ~1536 cm⁻¹ confirms aromatic C=C stretching .

Q. What chromatographic techniques are effective for assessing the purity of this hydrochloride salt?

- Methodology : Reverse-phase HPLC using columns like Chromolith or Purospher®STAR with UV detection at 254 nm is recommended . Mobile phases (e.g., acetonitrile/water with 0.1% TFA) improve peak resolution. For ionic compounds, ion-pair chromatography with sodium hexanesulfonate enhances separation . Quantify impurities via LC-MS to detect byproducts (e.g., deacetylated derivatives) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the pharmacological mechanism of this bicyclic compound?

- Methodology :

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets (e.g., metabotropic glutamate receptors). The bicyclic framework may enhance binding affinity via hydrophobic interactions with receptor pockets .

Q. What strategies resolve contradictions between experimental and computational data in structural analysis?

- Methodology :

- Hirshfeld Surface Analysis : Compare crystal packing (via CrystalExplorer) with DFT-predicted intermolecular interactions to identify discrepancies in hydrogen bonding or π-π stacking .

- Multivariate Statistics : Apply principal component analysis (PCA) to NMR chemical shifts and crystallographic parameters to isolate outliers caused by solvent effects or polymorphism .

Q. How does the substitution pattern on the bicyclo[3.3.1]nonane framework influence pharmacokinetics (e.g., solubility, metabolic stability)?

- Methodology :

- Solubility Studies : Measure logP values using shake-flask methods with octanol/water partitioning. The hydrochloride salt likely improves aqueous solubility, but the acetyl group may reduce membrane permeability .

- Metabolic Profiling : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS. The phenyl group may undergo cytochrome P450-mediated oxidation, requiring structural masking (e.g., fluorination) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.